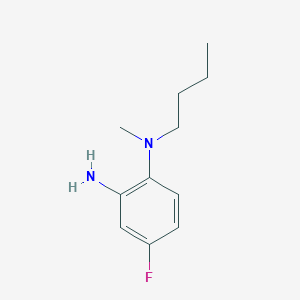

N1-Butyl-4-fluoro-N1-methylbenzene-1,2-diamine

CAS No.: 1019632-09-7

Cat. No.: VC2790251

Molecular Formula: C11H17FN2

Molecular Weight: 196.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019632-09-7 |

|---|---|

| Molecular Formula | C11H17FN2 |

| Molecular Weight | 196.26 g/mol |

| IUPAC Name | 1-N-butyl-4-fluoro-1-N-methylbenzene-1,2-diamine |

| Standard InChI | InChI=1S/C11H17FN2/c1-3-4-7-14(2)11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7,13H2,1-2H3 |

| Standard InChI Key | KHINOQNYWFBCQK-UHFFFAOYSA-N |

| SMILES | CCCCN(C)C1=C(C=C(C=C1)F)N |

| Canonical SMILES | CCCCN(C)C1=C(C=C(C=C1)F)N |

Introduction

N1-Butyl-4-fluoro-N1-methylbenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines. It features a benzene ring with two amine functionalities, a fluorine atom, a butyl group, and a methyl group attached to the nitrogen atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structure and potential biological activity.

Synthesis Methods

The synthesis of N1-Butyl-4-fluoro-N1-methylbenzene-1,2-diamine involves multiple steps, often starting from nitroanilines or substituted anilines. The process typically includes reduction, alkylation, and other functional group modifications. Reaction conditions such as temperature, pressure, and the choice of catalysts are crucial for optimizing yield and purity.

Synthesis Steps

-

Starting Materials: Nitroanilines or substituted anilines are commonly used.

-

Reduction: Conversion of nitro groups to amine groups using reagents like hydrogen gas.

-

Alkylation: Introduction of butyl and methyl groups to the amine functionalities.

-

Fluorination: Incorporation of a fluorine atom into the benzene ring.

Chemical Reactions and Applications

N1-Butyl-4-fluoro-N1-methylbenzene-1,2-diamine participates in various chemical reactions, including reductions and oxidations. Common reagents used include hydrogen gas and oxidizing agents like potassium permanganate.

Applications

-

Organic Synthesis: Used as a building block for more complex molecules.

-

Medicinal Chemistry: Potential applications in pharmaceutical research due to its biological activity.

-

Biological Interactions: The amine groups allow for hydrogen bonding with biomolecules, potentially modulating enzyme or receptor activity.

Research Findings and Biological Activity

The biological activity of N1-Butyl-4-fluoro-N1-methylbenzene-1,2-diamine is attributed to its interaction with biological targets. The presence of both amine groups enables hydrogen bonding interactions with biomolecules, which can lead to various physiological effects depending on the context of use.

Biological Mechanism

-

Enzyme Interaction: Potential inhibition or modulation of enzyme activity.

-

Receptor Binding: Interaction with receptors may influence signaling pathways.

Synthesis Overview

| Step | Description |

|---|---|

| 1. Starting Materials | Nitroanilines or substituted anilines |

| 2. Reduction | Conversion of nitro to amine groups |

| 3. Alkylation | Introduction of butyl and methyl groups |

| 4. Fluorination | Incorporation of a fluorine atom |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume